3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. This compound is known for its unique structure, which includes a cyclopentane ring fused with a furan ring, and a hydroxyl group attached to the cyclopentane ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the cyclization of 4-hydroxy-2-pentenoic acid in the presence of a strong acid like sulfuric acid can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one.
Reduction: Formation of 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan.
Substitution: Formation of 3-chloro-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one.
Scientific Research Applications
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: Lacks the hydroxyl group, resulting in different chemical properties.
3,3-Dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: Contains chlorine atoms instead of a hydroxyl group, leading to different reactivity.
Properties
IUPAC Name |
3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRXPYWDQSASJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(C(=O)O2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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